TINUVIN-1130

Catalog No.
S1548326
CAS No.
102577-46-8
M.F
C20H23N3O3
M. Wt
353.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
TINUVIN-1130

CAS Number

102577-46-8

Product Name

TINUVIN-1130

IUPAC Name

methyl 3-[3-(benzotriazol-2-yl)-5-tert-butyl-4-hydroxyphenyl]propanoate

Molecular Formula

C20H23N3O3

Molecular Weight

353.4 g/mol

InChI

InChI=1S/C20H23N3O3/c1-20(2,3)14-11-13(9-10-18(24)26-4)12-17(19(14)25)23-21-15-7-5-6-8-16(15)22-23/h5-8,11-12,25H,9-10H2,1-4H3

InChI Key

UJRDRFZCRQNLJM-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=C(C(=CC(=C1)CCC(=O)OC)N2N=C3C=CC=CC3=N2)O

Synonyms

2-(2'-hydroxy-3'-tert-butyl-5'-methylphenyl)-5- chlorobenzotriazole, tinuvin, tinuvin 326, tinuvin-1130

Canonical SMILES

CC(C)(C)C1=C(C(=CC(=C1)CCC(=O)OC)N2N=C3C=CC=CC3=N2)O

The exact mass of the compound Benzenepropanoic acid, 3-(2H-benzotriazol-2-yl)-5-(1,1-dimethylethyl)-4-hydroxy-, methyl ester is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Triazoles - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

TINUVIN-1130 (CAS 102577-46-8) is a liquid hydroxyphenyl benzotriazole ultraviolet light absorber (UVA) engineered for industrial coatings and polymer systems . Unlike solid benzotriazole alternatives, it features a broad absorption spectrum with peak maxima at 305 nm and 345 nm, combined with a liquid form factor that provides high solubility in polar and non-polar solvents [1]. For procurement and formulation teams, its primary value proposition lies in its direct dispersibility into waterborne systems without the requirement for volatile co-solvents, offering documented thermal stability, resistance to extraction, and seamless synergy with hindered amine light stabilizers (HALS) to prevent photo-oxidation.

Substituting TINUVIN-1130 with generic solid benzotriazole UV absorbers, such as Tinuvin 328 or Tinuvin 900, fundamentally compromises the manufacturability and long-term stability of waterborne and high-solids emulsions [1]. Solid UVAs exhibit limited solubility in aqueous environments, requiring energy-intensive high-shear milling and the addition of volatile co-solvents to achieve dispersion [1]. Furthermore, generic solid substitutes are highly prone to recrystallization during film formation, which manifests as optical haze, surface tracking, or catastrophic delamination in clear coats [1]. Procuring the liquid TINUVIN-1130 eliminates these phase-separation defects, ensuring a homogeneous distribution that maintains optical clarity and structural integrity over prolonged environmental exposure without inflating VOC content [1].

Phase Stability and Co-Solvent Elimination in Waterborne Emulsions

In clear emulsion-based coatings, solid benzotriazole UVAs frequently fail due to their tendency to recrystallize and cause optical defects during curing [1]. TINUVIN-1130, formulated as a liquid, disperses directly into waterborne systems with standard agitation, completely eliminating the recrystallization defects associated with solid alternatives [1]. This direct integration bypasses the need for VOC-contributing co-solvents and high-shear milling, reducing manufacturing energy while ensuring defect-free film formation[1].

Evidence DimensionFormulation stability and optical clarity in waterborne emulsions
Target Compound DataDirect dispersion, zero recrystallization, no co-solvent required
Comparator Or BaselineStandard solid UVAs (Prone to recrystallization, requires co-solvents and milling)
Quantified DifferenceEliminates phase-separation defects and co-solvent dependency
ConditionsClear emulsion-based coating formulations

Allows manufacturers to meet strict low-VOC regulatory standards without sacrificing the optical clarity or durability of clear coats.

Prevention of Mechanical Degradation in Transparent Resins

Transparent polymer systems, such as epoxy-diamine networks, suffer severe structural degradation under prolonged ultraviolet exposure. Experimental evaluations demonstrate that unstabilized epoxy systems experience a ~30% reduction in mechanical properties after 800 hours of UV radiation [1]. The incorporation of TINUVIN-1130 effectively halts this degradation, preserving the chemical network—verified via FTIR monitoring of carbonyl and hydroxyl groups—and maintaining baseline mechanical strength [1]. Its lack of absorption in the visible spectrum (400–700 nm) ensures that this mechanical protection does not compromise the transparency of the resin [1].

Evidence DimensionRetention of mechanical properties after UV exposure
Target Compound DataMaintains mechanical integrity and chemical structure
Comparator Or BaselineUnstabilized epoxy baseline (~30% reduction in mechanical properties)
Quantified DifferencePrevents ~30% mechanical property loss
ConditionsTransparent epoxy-diamine system, 800 hours UV radiation

Directly extends the structural warranty and service life of transparent industrial adhesives and composites.

Long-Term Anti-Yellowing and Thermal Stability in Polyurethanes

In polyurethane coatings and elastomers, maintaining a low Yellowing Index (YI) is a critical procurement metric for aesthetic durability. Comparative accelerated weathering tests show that TINUVIN-1130 maintains a YI below 2.5 even after 1000 hours of aggressive exposure [1]. It achieves a 60–75% reduction in yellowing by efficiently terminating secondary free radicals produced during photo-oxidation, offering measurable thermal stability improvements over older-generation solid benzotriazoles like Tinuvin 328 [1].

Evidence DimensionYellowing Index (YI) after accelerated weathering
Target Compound DataMaintains YI < 2.5, 60-75% YI reduction
Comparator Or BaselineStandard UVAs / Tinuvin 328 (Lower long-term durability and thermal stability)
Quantified DifferenceSustains YI < 2.5 at 1000 hours
ConditionsPolyurethane systems, 1000 hours accelerated weathering

Crucial for premium automotive and architectural clear coats where long-term aesthetic degradation leads to warranty claims.

Lignin Photodegradation Inhibition for Exterior Wood Coatings

Exterior wood coatings fail primarily due to the UV-induced cleavage of aromatic rings in the underlying lignin substrate. Over a 35-day UV exposure study monitored via FTIR at 1508 cm⁻¹ for aromatic rings, organic UVAs like TINUVIN-1130 proved highly effective at minimizing lignin degradation compared to unstabilized controls [1]. By absorbing UV radiation before it reaches the wood interface, TINUVIN-1130 prevents the molecular weight increase and glass transition temperature shifts in lignin that typically cause coating delamination[1].

Evidence DimensionLignin aromatic ring preservation (FTIR 1508 cm⁻¹)
Target Compound DataSignificant reduction in lignin degradation
Comparator Or BaselineUnstabilized lignin (Rapid aromatic ring cleavage and Tg increase)
Quantified DifferenceMinimizes structural degradation of lignin over 35 days
ConditionsSoftwood organosolv lignin, 35 days UV irradiation

Enables the formulation of highly durable transparent exterior wood finishes that prevent substrate-level failure.

Low-VOC Waterborne Automotive Clear Coats

TINUVIN-1130 is the definitive choice for waterborne base and clear coats where solid UVAs cause recrystallization or require unacceptable levels of VOC-contributing co-solvents [1].

Transparent Industrial Epoxy and Polyurethane Resins

Selected for transparent structural resins where it prevents the ~30% mechanical property loss associated with UV degradation without altering visible spectrum clarity (400–700 nm) [2].

Premium Exterior Wood Varnishes

Utilized in clear wood finishes where the UVA must actively prevent the photo-oxidation and cleavage of substrate lignin to ensure long-term coating adhesion and prevent delamination [3].

Physical Description

OtherSolid

XLogP3

4.7

UNII

634MC97D37

GHS Hazard Statements

Aggregated GHS information provided by 414 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 16 of 414 companies. For more detailed information, please visit ECHA C&L website;
Of the 7 notification(s) provided by 398 of 414 companies with hazard statement code(s):;
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H411 (99.75%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

84268-33-7
104810-47-1
104810-48-2

Wikipedia

Methyl 3-(3-tert-butyl-5-(2H-benzotriazol-2-yl)-4-hydroxyphenyl)propionate

General Manufacturing Information

All other basic organic chemical manufacturing
Paint and coating manufacturing
Transportation equipment manufacturing
Benzenepropanoic acid, 3-(2H-benzotriazol-2-yl)-5-(1,1-dimethylethyl)-4-hydroxy-, methyl ester: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Last modified: 07-17-2023

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